3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile
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Overview
Description
3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile is a synthetic organic compound with the molecular formula C19H19NO2. It is known for its unique structure, which includes a tert-butylphenoxy group attached to a phenyl ring, and a nitrile group attached to a propanone moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile typically involves the reaction of 4-tert-butylphenol with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques would also be integral to the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Phenoxy derivatives with different substituents.
Scientific Research Applications
3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenol
- 3-tert-Butylphenol
- 3-(4-tert-Butylphenoxy)benzaldehyde
Uniqueness
3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-(4-tert-butylphenoxy)phenyl]-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-19(2,3)15-7-9-16(10-8-15)22-17-6-4-5-14(13-17)18(21)11-12-20/h4-10,13H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWKEUMDIFHVRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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